(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ribofuranosyl moiety, using reagents like sodium azide or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of USP28 by binding to its active site, thereby preventing the deubiquitination of target proteins. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine: A closely related compound with similar structural features but lacking the ribofuranosyl and methylsulfonyl groups.
3H-1,2,3-Triazolo(4,5-d)pyrimidin-7-amine, 3-(phenylmethyl)-: Another derivative with a phenylmethyl group instead of the ribofuranosyl moiety.
Uniqueness
The uniqueness of (2R,3R,4S,5R)-2-(7-Amino-5-(methylsulfonyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol lies in its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the ribofuranosyl moiety enhances its solubility and bioavailability, while the methylsulfonyl group contributes to its inhibitory potency against target enzymes .
Properties
CAS No. |
86480-37-7 |
---|---|
Molecular Formula |
C10H14N6O6S |
Molecular Weight |
346.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(7-amino-5-methylsulfonyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O6S/c1-23(20,21)10-12-7(11)4-8(13-10)16(15-14-4)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H2,11,12,13)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
LDVSSMISRNGKLG-UUOKFMHZSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
CS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N |
Synonyms |
2-fluoro-8-azaadenosine |
Origin of Product |
United States |
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